molecular formula C22H22Cl2N4O2S B2819062 N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE CAS No. 1330292-08-4

N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE

Cat. No.: B2819062
CAS No.: 1330292-08-4
M. Wt: 477.4
InChI Key: XLTUPEMJINHGSP-UHFFFAOYSA-N
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Description

N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE is a synthetic organic compound belonging to the benzothiazole family This compound is characterized by its complex molecular structure, which includes a benzothiazole ring, a cyano group, and a morpholinoethyl group

Scientific Research Applications

N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE has a wide range of scientific research applications:

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the retrieved papers, benzothiazole derivatives have been found to exhibit various biological activities such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of Benzothiazole Intermediate: The synthesis begins with the preparation of substituted 2-amino benzothiazoles by reacting 2-aminothiophenol with appropriate reagents.

    Coupling with N-phenyl Anthranilic Acid: The substituted 2-amino benzothiazoles are then coupled with N-phenyl anthranilic acid to form intermediate compounds.

    Introduction of Morpholinoethyl Group: The intermediate compounds are treated with 4-(2-chloroethyl)morpholine hydrochloride to introduce the morpholinoethyl group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as microwave irradiation, one-pot multicomponent reactions, and green chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or chloro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S.ClH/c1-15-12-18(23)13-19-20(15)25-22(30-19)27(7-6-26-8-10-29-11-9-26)21(28)17-4-2-16(14-24)3-5-17;/h2-5,12-13H,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTUPEMJINHGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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